molecular formula C24H17ClFN5O3 B2564162 N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189493-68-2

N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2564162
CAS No.: 1189493-68-2
M. Wt: 477.88
InChI Key: GEQYBYUAJGINIP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C24H17ClFN5O3 and its molecular weight is 477.88. The purity is usually 95%.
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Biological Activity

N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a triazole ring fused with a quinoxaline moiety. Its molecular formula is C20H18ClFN3O2C_{20}H_{18}ClFN_3O_2 with a molecular weight of approximately 393.83 g/mol. The presence of halogen and phenoxy groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H18ClFN3O2
Molecular Weight393.83 g/mol
IUPAC NameThis compound
AppearanceSolid
Storage Temperature4 °C

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoxaline structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the phenoxy group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival .
  • Targeting Specific Kinases : Some quinoxaline derivatives have been identified as inhibitors of specific kinases involved in cancer progression .

Case Studies

  • Triazole Derivatives : A series of triazole-based compounds were synthesized and evaluated for their anticancer activity against various cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
  • Quinoxaline Analogues : Research on quinoxaline derivatives has shown promising results in preclinical models for their ability to inhibit tumor growth in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleotide synthesis or DNA repair mechanisms.
  • Receptor Modulation : It may interact with cellular receptors influencing pathways related to apoptosis and cell cycle regulation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis; inhibits cell proliferation
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of quinoxaline have shown effectiveness against various cancer cell lines. A study evaluating methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines HCT-116 and MCF-7 . The presence of the triazole moiety in N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide may enhance its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Antitubercular Activity

Similar compounds have been evaluated for their antitubercular activity. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values as low as 4 μg/mL . This suggests that this compound could be a candidate for further development as an antitubercular agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the phenoxy or triazole groups can lead to variations in potency and selectivity against target pathogens or cancer cells. For instance:

ModificationEffect on Activity
Substitution on phenyl groupIncreased anticancer potency
Variation in halogen atomsAltered pharmacokinetics
Changes in acetamide groupEnhanced selectivity

Pharmaceutical Development

Given its promising biological activities, this compound could serve as a lead for the development of new pharmaceuticals targeting cancer or infectious diseases like tuberculosis. Further studies are necessary to evaluate its pharmacokinetics and toxicity profiles.

Research Tool

This compound can also be utilized as a research tool to study mechanisms of action related to its anticancer or antimicrobial effects.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN5O3/c1-14-6-2-5-9-20(14)34-23-22-29-30(13-21(32)27-17-11-10-15(26)12-16(17)25)24(33)31(22)19-8-4-3-7-18(19)28-23/h2-12H,13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQYBYUAJGINIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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